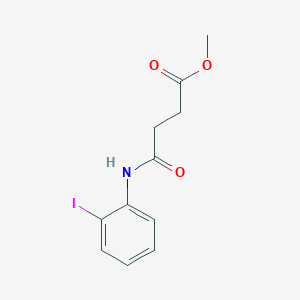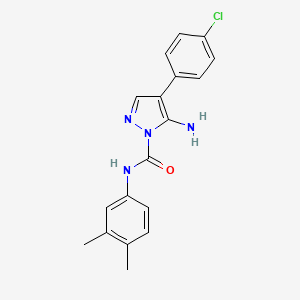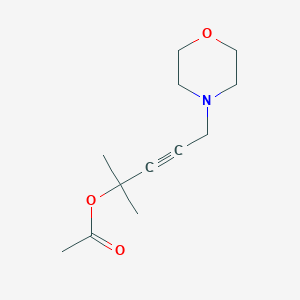
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate is an organic compound with a unique structure that combines a morpholine ring with an alkyne and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate typically involves the following steps:
Formation of the Alkyne Intermediate: The initial step involves the formation of the alkyne intermediate through a reaction between a suitable alkyne precursor and a base.
Morpholine Ring Introduction: The morpholine ring is introduced via a nucleophilic substitution reaction, where the alkyne intermediate reacts with morpholine under controlled conditions.
Acetylation: The final step involves the acetylation of the compound to introduce the acetate group. This is typically achieved using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Mecanismo De Acción
The mechanism of action of (2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-ol): This compound is structurally similar but lacks the acetate group.
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) chloride: Similar structure with a chloride group instead of acetate.
Uniqueness
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate is unique due to the presence of the acetate group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more versatile in certain applications.
Propiedades
IUPAC Name |
(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(14)16-12(2,3)5-4-6-13-7-9-15-10-8-13/h6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZOJWFGAOVKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C#CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
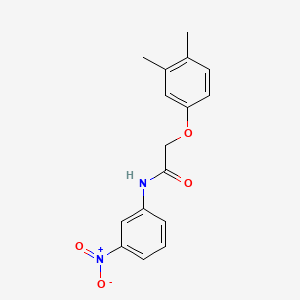
![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
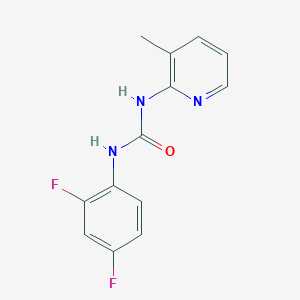
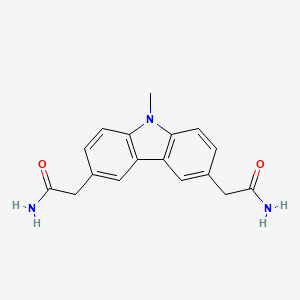
![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
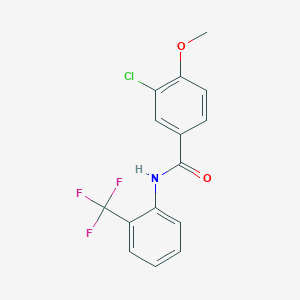
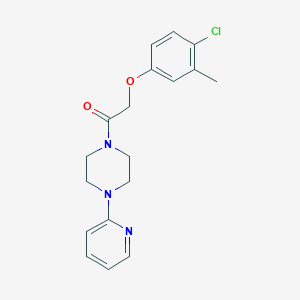

![N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B5755593.png)
![N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide](/img/structure/B5755594.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)
![4-methoxy-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B5755616.png)
